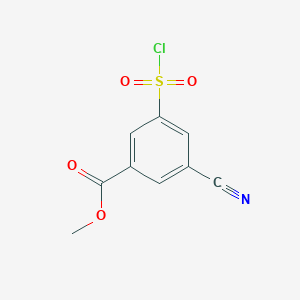
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO4S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a cyano group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of methyl 5-cyanobenzoate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.
Reduction: Reduction of the chlorosulfonyl group can yield the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Agents: Water or aqueous bases such as sodium hydroxide are used for hydrolysis reactions.
Reducing Agents: Reducing agents like tin(II) chloride (SnCl2) are employed for reduction reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Thiols/Sulfides: Formed from reduction reactions.
科学研究应用
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate has several applications in scientific research:
作用机制
The mechanism of action of methyl 3-(chlorosulfonyl)-5-cyanobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .
相似化合物的比较
Similar Compounds
- **6-Chlorosul
Methyl 3-(chlorosulfonyl)benzoate: Lacks the cyano group but shares the chlorosulfonyl functionality.
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Contains a thiophene ring instead of a benzene ring.
属性
分子式 |
C9H6ClNO4S |
|---|---|
分子量 |
259.67 g/mol |
IUPAC 名称 |
methyl 3-chlorosulfonyl-5-cyanobenzoate |
InChI |
InChI=1S/C9H6ClNO4S/c1-15-9(12)7-2-6(5-11)3-8(4-7)16(10,13)14/h2-4H,1H3 |
InChI 键 |
VHAZSXWNSZWVFI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















